Benz[a]anthracene-7-acetic Acid
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Overview
Description
Benz[a]anthracene-7-acetic Acid is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H14O2. This compound is known for its complex structure, consisting of fused benzene rings, which contribute to its unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its interesting photophysical and photochemical properties .
Mechanism of Action
Target of Action
Benz[a]anthracene-7-acetic Acid primarily targets neuronal cells , specifically mouse hippocampal neuronal cells (HT-22) . The compound interacts with biochemical markers associated with neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .
Mode of Action
The compound’s interaction with its targets results in significant changes in the activities of AChE, MAO, and ADA. Specifically, AChE and MAO activities reduce significantly after treatment with this compound . Both polycyclic aromatic hydrocarbons cause a significant increase in ada activity .
Biochemical Pathways
This compound affects several biochemical pathways. It induces oxidative stress, leading to neuronal damage. It also disrupts cholinergic, monoaminergic, and purinergic transmission . The compound affects oxidative stress biomarkers, including catalase (CAT), glutathione -S- transferase (GST) activities, and Glutathione (GSH) levels .
Result of Action
The compound’s action results in a reduction in cell viability, with higher concentrations leading to neuronal injury and cell death . It also leads to a significant decrease in CAT and GST activities and low GSH levels . These results suggest that this compound may induce neurodegeneration in neuronal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a persistent organic pollutant with carcinogenic and mutagenic features, and it is released into the environment due to the partial combustion of organic matter . Humans are exposed to the compound via ingestion, inhalation, and skin absorption
Biochemical Analysis
Biochemical Properties
Benz[a]anthracene-7-acetic Acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activities of acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) in mouse hippocampal neuronal cells .
Cellular Effects
This compound can influence cell function in several ways. It has been shown to induce oxidative stress-induced neuronal damage, disrupt cholinergic, monoaminergic and purinergic transmission, and increase nitric oxide levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to cause a significant decrease in catalase (CAT) and glutathione-S-transferase (GST) activities, and low glutathione (GSH) levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, after five days of exposure to this compound, a reduction in cell viability was observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-acetic Acid typically involves the reduction of benz[a]anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid. The reaction mixture is heated to reflux, and the product is purified through chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions, followed by purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benz[a]anthracene-7-acetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydriodic acid, red phosphorus.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Hydrocarbons.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Benz[a]anthracene-7-acetic Acid is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for synthesizing various organic compounds and studying reaction mechanisms.
Medicine: Research includes studying its potential carcinogenic effects and its role in drug development.
Comparison with Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Benz[a]anthracene: A parent compound of Benz[a]anthracene-7-acetic Acid, known for its carcinogenic properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness: this compound is unique due to its specific acetic acid substitution, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
2-benzo[a]anthracen-7-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKUXZMLVIOBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513948 |
Source
|
Record name | (Tetraphen-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20316-12-5 |
Source
|
Record name | (Tetraphen-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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